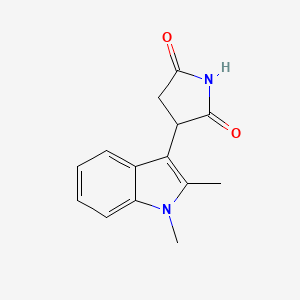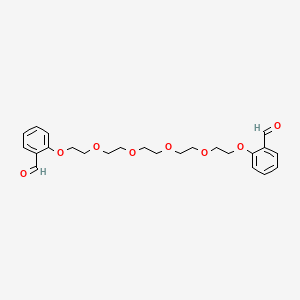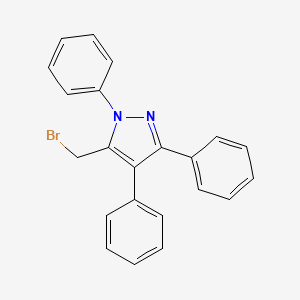![molecular formula C20H23NO4S B12896805 4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline CAS No. 34129-49-2](/img/structure/B12896805.png)
4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline is an organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes ethoxy, methoxy, methyl, and tosyl groups attached to a dihydroquinoline core. It is often used in various chemical research and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline typically involves the condensation of p-aminoethylbenzene with acetone in the presence of a catalyst . This reaction forms the dihydroquinoline core, which is then further functionalized with ethoxy, methoxy, methyl, and tosyl groups through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: The ethoxy, methoxy, and tosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Various dihydroquinoline derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy, methoxy, or tosyl groups.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 4-Hydroxy-2-quinolones
- Methoxy-protected Δ8-tetrahydrocannabinol
Uniqueness
4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline stands out due to its unique combination of functional groups, which impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar quinoline derivatives.
Eigenschaften
CAS-Nummer |
34129-49-2 |
|---|---|
Molekularformel |
C20H23NO4S |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
4-ethoxy-6-methoxy-2-methyl-1-(4-methylphenyl)sulfonyl-2H-quinoline |
InChI |
InChI=1S/C20H23NO4S/c1-5-25-20-12-15(3)21(19-11-8-16(24-4)13-18(19)20)26(22,23)17-9-6-14(2)7-10-17/h6-13,15H,5H2,1-4H3 |
InChI-Schlüssel |
CIVWJLULVNMXQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(N(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


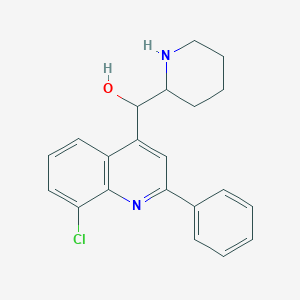
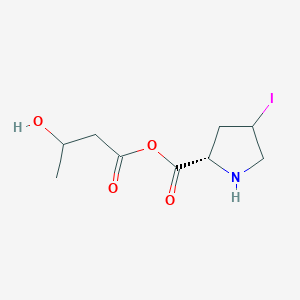

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
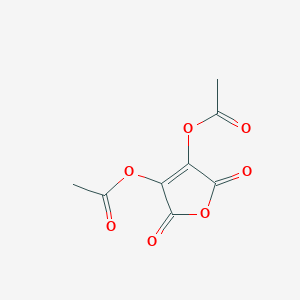
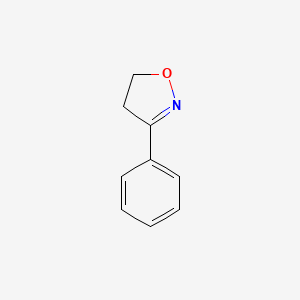
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)

![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)
